2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one

Chemical Purity Analytical Specification Procurement

Researchers substituting generic DHPM analogs risk divergent outcomes from overlooked substitution effects. This meta-hydroxyphenyl DHPM directly addresses that gap: • Enhanced H-bonding via meta-OH (vs. 2-phenyl analog, LogP ~1.0 vs 1.85) for target-interaction SAR • Free phenolic handle enabling selective alkylation, acylation, or sulfonation for library synthesis • Documented purity suitable as an HPLC/LC-MS reference standard for resolving structurally similar DHPM analogs Ideal matched molecular pair for permeability-lipophilicity correlation studies.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 1155592-87-2
Cat. No. B1371168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one
CAS1155592-87-2
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C2=NC=CC(=O)N2
InChIInChI=1S/C10H8N2O2/c13-8-3-1-2-7(6-8)10-11-5-4-9(14)12-10/h1-6,13H,(H,11,12,14)
InChIKeyAHJODUGRMODXIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one (CAS 1155592-87-2): Supplier-Grade Specifications for Research Procurement


2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound belonging to the dihydropyrimidinone (DHPM) class, characterized by a pyrimidinone core with a 3-hydroxyphenyl substituent at the 2-position [1]. Its molecular formula is C₁₀H₈N₂O₂, with a molecular weight of 188.18 g/mol [2]. The compound is primarily offered as a versatile small molecule scaffold for research purposes, with commercial availability from specialized chemical suppliers .

Why 2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one Cannot Be Interchanged with Generic DHPM Analogs


Despite belonging to the same dihydropyrimidinone class, substitution patterns on the phenyl ring critically alter physicochemical and biological properties. The presence and position of the hydroxyl group on the phenyl ring directly impact hydrogen bonding capacity, lipophilicity (LogP), and topological polar surface area (TPSA), which in turn affect solubility, permeability, and target interaction profiles [1]. As demonstrated by the quantifiable differences in computed descriptors between the target compound and its 2-phenyl analog (CAS 33643-94-6), generic substitution without consideration of these structural nuances can lead to divergent experimental outcomes .

Quantitative Differentiation of 2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one vs. Structural Analogs


Purity Specification: 98% (Leyan) vs. 95% (CymitQuimica) for Procurement Decision-Making

The target compound is available from multiple vendors with differing purity specifications. Leyan supplies the compound at 98% purity , whereas CymitQuimica offers a minimum purity of 95% . This 3% absolute difference in purity may be critical for applications requiring high analytical fidelity.

Chemical Purity Analytical Specification Procurement

Molecular Weight Differentiation: 188.18 g/mol vs. 172.18 g/mol for 2-Phenyl Analog

The molecular weight of the target compound is 188.18 g/mol [1]. This is 16.00 g/mol heavier than the 2-phenyl analog (172.18 g/mol) [2], a difference exactly corresponding to the addition of one oxygen atom (hydroxyl group).

Physicochemical Property Molecular Descriptor Structure-Activity Relationship

Lipophilicity Modulation: XLogP3 of ~1.0 vs. 1.85 for 2-Phenyl Analog

The target compound's XLogP3 is estimated to be approximately 1.0, reflecting the polar nature of the meta-hydroxyl group . In contrast, the 2-phenyl analog (CAS 33643-94-6) has a reported LogP of 1.85 [1]. This represents a substantial 46% reduction in lipophilicity.

Lipophilicity Druglikeness ADME Prediction

Topological Polar Surface Area (TPSA) Increase: 50.7-71.9 Ų vs. 46.0 Ų for 2-Phenyl Analog

The target compound exhibits a TPSA of approximately 50.7-71.9 Ų due to the additional hydroxyl group [1]. The 2-phenyl analog (CAS 33643-94-6) has a TPSA of 46.0 Ų [2]. This represents a minimum increase of 10% in polar surface area.

Polar Surface Area Bioavailability Permeability

Data Integrity Alert: Discrepancy in PubChem CID 60921607 Listing for CAS 1155592-87-2

PubChem CID 60921607, associated with CAS 1155592-87-2, displays a structure and formula (C₉H₁₁N₃O) inconsistent with the expected 2-(3-hydroxyphenyl)-3,4-dihydropyrimidin-4-one structure [1]. This misassignment underscores the critical need for procurement from reputable suppliers providing authenticated material.

Chemical Database Quality Control Identity Confirmation

Optimized Research Applications for 2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one Based on Quantitative Differentiation


Scaffold for Hydrogen Bonding-Dependent Interactions

The meta-hydroxyl group provides an additional hydrogen bond donor/acceptor site compared to the 2-phenyl analog [1]. This enables the compound to serve as a privileged scaffold for exploring structure-activity relationships (SAR) where specific hydrogen bonding interactions with biological targets (e.g., enzyme active sites) are hypothesized to be critical.

Building Block for Derivatization via Phenolic Chemistry

The free phenolic hydroxyl group allows for selective functionalization (e.g., alkylation, acylation, or sulfonation) to generate libraries of derivatives [2]. This contrasts with the 2-phenyl analog, which lacks this reactive handle, making the target compound uniquely valuable for diversity-oriented synthesis.

Reference Standard for Hydroxyphenyl-DHPM Analytical Method Development

Given the documented purity variance among suppliers (95% vs. 98%) , the compound is suitable as a reference standard for HPLC or LC-MS method development aimed at resolving structurally similar DHPM analogs. Its distinct retention time relative to less polar analogs (e.g., 2-phenyl-DHPM) can validate chromatographic separation methods.

Probe for Lipophilicity-Dependent Phenomena

With a significantly lower LogP (~1.0) than the 2-phenyl analog (1.85) [3], the compound can be employed as a matched molecular pair to investigate the impact of lipophilicity on cell permeability, solubility, or off-target binding in cellular and biochemical assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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